molecular formula C17H20ClNO3 B11303473 6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one

6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one

Cat. No.: B11303473
M. Wt: 321.8 g/mol
InChI Key: GPGWGTNBTXZUPV-UHFFFAOYSA-N
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Description

6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds with a wide range of biological activities. This particular compound is characterized by the presence of a chloro group at the 6th position, a hydroxy group at the 7th position, a propyl group at the 4th position, and a pyrrolidin-1-ylmethyl group at the 8th position on the chromen-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core. This can be achieved through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Hydroxylation: The hydroxyl group at the 7th position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Alkylation: The propyl group at the 4th position can be introduced via alkylation reactions using propyl halides in the presence of a strong base such as sodium hydride.

    Pyrrolidinylmethylation: The final step involves the introduction of the pyrrolidin-1-ylmethyl group at the 8th position. This can be achieved through nucleophilic substitution reactions using pyrrolidine and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The chloro group at the 6th position can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can also undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation: Formation of 7-keto derivative

    Reduction: Formation of 6-hydroxy derivative

    Substitution: Formation of substituted derivatives at the 6th position

Scientific Research Applications

6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)chromen-2-one
  • 6-Chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one
  • 6-Chloro-7-hydroxy-4-ethyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one

Uniqueness

6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 4th position and the pyrrolidin-1-ylmethyl group at the 8th position differentiates it from other similar compounds and may contribute to its unique biological activities.

Properties

Molecular Formula

C17H20ClNO3

Molecular Weight

321.8 g/mol

IUPAC Name

6-chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C17H20ClNO3/c1-2-5-11-8-15(20)22-17-12(11)9-14(18)16(21)13(17)10-19-6-3-4-7-19/h8-9,21H,2-7,10H2,1H3

InChI Key

GPGWGTNBTXZUPV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3

Origin of Product

United States

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